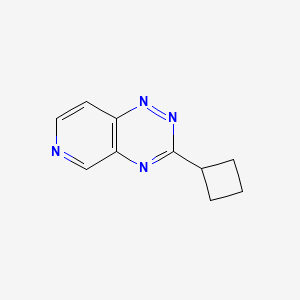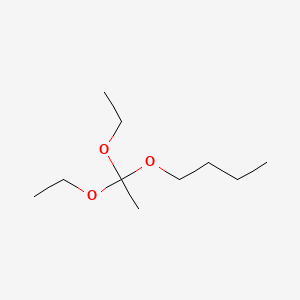
Sodium 1-hydroxytetradecane-1-sulphonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium 1-hydroxytetradecane-1-sulphonate is an organic compound with the molecular formula C14H29NaO4S. It is a sodium salt of a sulfonic acid and is commonly used in various industrial and research applications due to its surfactant properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Sodium 1-hydroxytetradecane-1-sulphonate can be synthesized through the sulfonation of 1-tetradecanol. The reaction typically involves the use of sulfur trioxide or chlorosulfonic acid as the sulfonating agents. The reaction is carried out under controlled conditions to ensure the selective formation of the sulfonate group at the desired position on the alkane chain.
Industrial Production Methods
In industrial settings, the production of this compound often involves continuous processes where 1-tetradecanol is reacted with sulfur trioxide in a falling film reactor. The resulting sulfonic acid is then neutralized with sodium hydroxide to form the sodium salt. This method ensures high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Sodium 1-hydroxytetradecane-1-sulphonate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The sulfonate group can be reduced to a sulfinate or thiol.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions.
Major Products
Oxidation: Formation of tetradecanone or tetradecanoic acid.
Reduction: Formation of sodium 1-hydroxytetradecane-1-sulfinate or 1-tetradecanethiol.
Substitution: Formation of various substituted tetradecane derivatives.
Aplicaciones Científicas De Investigación
Sodium 1-hydroxytetradecane-1-sulphonate is utilized in several scientific research fields:
Chemistry: Used as a surfactant in the synthesis of nanoparticles and as a reagent in organic synthesis.
Biology: Employed in cell lysis buffers and as a detergent in protein purification protocols.
Medicine: Investigated for its potential use in drug delivery systems due to its surfactant properties.
Industry: Used in the formulation of detergents, emulsifiers, and wetting agents.
Mecanismo De Acción
The mechanism by which sodium 1-hydroxytetradecane-1-sulphonate exerts its effects is primarily through its surfactant properties. It reduces the surface tension of aqueous solutions, allowing for better interaction between hydrophobic and hydrophilic substances. This property is utilized in various applications, from detergents to drug delivery systems.
Comparación Con Compuestos Similares
Similar Compounds
Sodium dodecyl sulfate (SDS): Another widely used surfactant with similar properties but a shorter alkane chain.
Sodium hexadecane-1-sulphonate: Similar structure but with a longer alkane chain, leading to different surfactant properties.
Sodium 1-propene-1-sulphonate: Contains an unsaturated alkane chain, which affects its reactivity and applications.
Uniqueness
Sodium 1-hydroxytetradecane-1-sulphonate is unique due to its specific alkane chain length and the presence of both hydroxyl and sulfonate functional groups. This combination provides distinct surfactant properties and reactivity, making it suitable for specialized applications in research and industry.
Propiedades
Número CAS |
93941-93-6 |
|---|---|
Fórmula molecular |
C14H29NaO4S |
Peso molecular |
316.43 g/mol |
Nombre IUPAC |
sodium;1-hydroxytetradecane-1-sulfonate |
InChI |
InChI=1S/C14H30O4S.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14(15)19(16,17)18;/h14-15H,2-13H2,1H3,(H,16,17,18);/q;+1/p-1 |
Clave InChI |
WNIGKYDKDYKVIH-UHFFFAOYSA-M |
SMILES canónico |
CCCCCCCCCCCCCC(O)S(=O)(=O)[O-].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





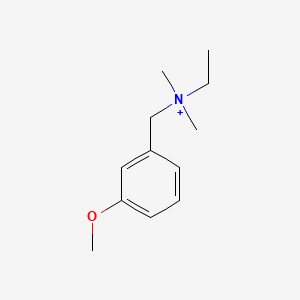
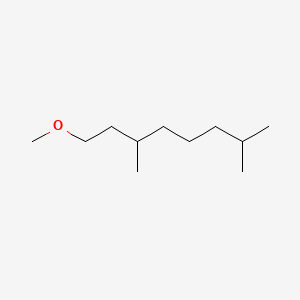
![3-(Piperidin-4-yl)imidazo[1,5-a]pyridine-1-carboxylic acid](/img/structure/B15175931.png)
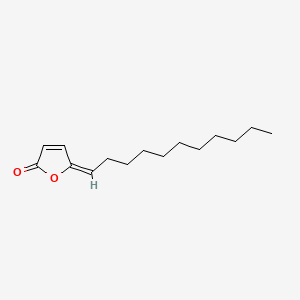
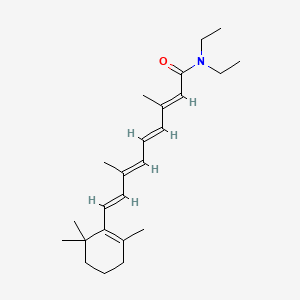
![1-[2-([1,1'-Biphenyl]-4-yl)-2-oxoethyl]-4-methylpyridin-1-ium iodide](/img/structure/B15175955.png)

